molecular formula C9H5BrFN B2758338 3-Bromo-5-fluoroquinoline CAS No. 1416439-00-3

3-Bromo-5-fluoroquinoline

Cat. No.: B2758338
CAS No.: 1416439-00-3
M. Wt: 226.048
InChI Key: MPVCOZUPDLYPQM-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of both bromine and fluorine atoms into the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluoroquinoline is typically synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 3-chloroquinoline followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Bromo-5-fluoroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoroquinoline, particularly in its biological applications, involves its interaction with DNA and enzymes. As a member of the quinoline family, it can inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the disruption of bacterial replication and cell death .

Comparison with Similar Compounds

  • 3-Fluoroquinoline
  • 5-Bromoquinoline
  • 3,5-Difluoroquinoline

Comparison: 3-Bromo-5-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity. Compared to 3-fluoroquinoline, it has enhanced electrophilic properties due to the bromine atom. Compared to 5-bromoquinoline, the fluorine atom increases its lipophilicity and potential for biological interactions .

Properties

IUPAC Name

3-bromo-5-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVCOZUPDLYPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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